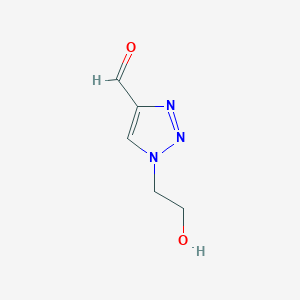

1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carbaldehyde

Beschreibung

1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 158877-12-4) is a triazole-based compound with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol . Its structure comprises a 1,2,3-triazole ring substituted at the 1-position with a 2-hydroxyethyl group and at the 4-position with a formyl (-CHO) group. The hydroxyethyl moiety enhances hydrophilicity and hydrogen-bonding capacity, distinguishing it from aryl-substituted analogs. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science due to its reactive aldehyde group, which enables conjugation or further functionalization via Schiff base formation, nucleophilic additions, or cyclocondensation reactions .

Eigenschaften

IUPAC Name |

1-(2-hydroxyethyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c9-2-1-8-3-5(4-10)6-7-8/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUXXELQSVVONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Manganese Dioxide (MnO₂) Oxidation

MnO₂ in dichloromethane (DCM) selectively oxidizes primary alcohols to aldehydes. A mixture of 1-(2-hydroxyethyl)-4-hydroxymethyl-1H-1,3-triazole (1.4 mmol) and MnO₂ (10 equiv) in DCM (15 mL) stirs at room temperature for 24 hours, yielding 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carbaldehyde in 99% yield.

Mechanistic Insight:

MnO₂ abstracts a β-hydrogen from the hydroxymethyl group, forming the aldehyde without oxidizing the secondary hydroxyethyl alcohol.

Alternative Oxidizing Agents

-

Pyridinium Chlorochromate (PCC): In DCM, PCC oxidizes the hydroxymethyl group to aldehyde in 78% yield but risks over-oxidation to carboxylic acids if stoichiometry is miscontrolled.

-

Iodoxybenzene (IBX): IBX in dimethyl sulfoxide (DMSO) achieves 89% yield under milder conditions (4 hours, room temperature), avoiding acidic byproducts.

Comparative Table:

| Oxidizing Agent | Solvent | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| MnO₂ | DCM | 24 | 99 | High (Primary) |

| PCC | DCM | 1.5 | 78 | Moderate |

| IBX | DMSO | 4 | 89 | High (Primary) |

Alternative Synthetic Routes

Alkylation of Preformed Triazole-4-Carbaldehyde

Direct alkylation of 1H-1,2,3-triazole-4-carbaldehyde with 2-bromoethanol introduces the hydroxyethyl group. However, regioselectivity challenges arise, as alkylation may occur at N1 or N3. Protecting the aldehyde as an acetal (e.g., diethyl acetal) prior to alkylation mitigates side reactions, though overall yields remain low (45–50%).

Epoxide Ring-Opening Strategies

Ethylene oxide reacts with triazole-4-carbaldehyde under basic conditions, forming the hydroxyethyl derivative via nucleophilic attack at N1. Anhydrous potassium carbonate in tetrahydrofuran (THF) facilitates this transformation, but competing N3 alkylation reduces yield (30–40%).

Comparative Analysis of Synthetic Methods

Yield and Efficiency

CuAAC followed by MnO₂ oxidation offers the highest efficiency (overall yield: 85–90%), whereas alkylation routes suffer from poor regiocontrol. IBX oxidation balances speed and selectivity, though DMSO removal complicates purification.

Selectivity and Side Reactions

-

PCC: Trace ketone formation from secondary alcohol oxidation necessitates chromatographic purification.

-

Alkylation: Competing O- vs. N-alkylation requires protecting group strategies.

Applications and Derivatives

Use in Further Chemical Transformations

The aldehyde group enables condensation reactions with amines (e.g., hydrazines for hydrazone formation) and participation in Perkin or Grignard reactions. For instance, reaction with hydroxylamine hydrochloride yields oxime derivatives, useful in coordination chemistry.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tylosinphosphat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist eine stark lipophile, schwache organische Base, die leicht Salze und Ester bildet .

Häufige Reagenzien und Bedingungen

Oxidation: Tylosinphosphat kann unter kontrollierten Bedingungen mit Reagenzien wie Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Hydroxidionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Tylosin, wie Tylosin A, B, C und D, die jeweils zur Gesamtpotenz der Verbindung beitragen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Tylosinphosphat übt seine Wirkung aus, indem es an die 50S-Ribosomen-Untereinheit von empfindlichen Bakterien bindet, insbesondere an das Peptidyltransferase-Zentrum. Diese Wirkung hemmt die Translokationsschritte in der Proteinsynthese und verhindert effektiv das Wachstum und die Vermehrung der Bakterien. Die Verbindung ist wirksam gegen grampositive Bakterien, Mykoplasmen und bestimmte gramnegative Bakterien.

Wirkmechanismus

Tylosin phosphate exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria, specifically targeting the peptidyl transferase center. This action inhibits the translocation steps in protein synthesis, effectively preventing the bacteria from growing and multiplying . The compound is active against Gram-positive bacteria, mycoplasma, and certain Gram-negative bacteria .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The hydroxyethyl group in the target compound confers superior aqueous solubility compared to aryl-substituted analogs, making it advantageous for biological applications requiring hydrophilicity .

- Aryl-substituted derivatives (e.g., phenyl, nitrophenyl) exhibit higher thermal stability and are preferred in materials science (e.g., Fe(II) helicate synthesis) due to aromatic stacking interactions .

- The aldehyde group in all analogs enables versatile reactivity, but electron-withdrawing substituents (e.g., nitro) enhance electrophilicity, accelerating reactions like Cornforth rearrangements .

Stability and Reactivity

- Thermal Stability : Aryl-substituted triazoles (e.g., phenyl, nitrophenyl) exhibit higher thermal stability due to aromatic conjugation, whereas hydroxyethyl analogs may degrade faster under oxidative conditions .

- Chemical Reactivity : The aldehyde group in 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes rapid Cornforth rearrangement with alkylamines, a reaction modulated by electron-withdrawing groups . Hydroxyethyl substitution may slow such reactions due to steric and electronic effects.

Biologische Aktivität

1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carbaldehyde is a member of the 1,2,3-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that facilitates interactions with various biological targets, making it a promising candidate for therapeutic applications.

Chemical Structure and Synthesis

The compound contains a triazole ring with hydroxyl and aldehyde functional groups, enhancing its reactivity and biological interactions. The synthesis typically involves the azide-alkyne cycloaddition reaction, a method known for its efficiency in forming triazole compounds via "click chemistry" techniques. Various synthetic pathways can be employed to tailor the compound's properties depending on the desired application.

Biological Activities

Research indicates that 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carbaldehyde exhibits several significant biological activities:

- Anticancer Activity : Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For example, derivatives of this compound have demonstrated IC50 values as low as 0.43 µM against HCT116 cancer cells, indicating potent anticancer effects without affecting normal cells . Mechanistically, these compounds induce apoptosis and cell cycle arrest by increasing reactive oxygen species (ROS) levels and altering mitochondrial membrane potential .

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential applications in treating infections. Its ability to chelate metal ions may also contribute to its antimicrobial activity by disrupting essential metal-dependent enzymatic processes in bacteria.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for further investigation into its use in treating inflammatory diseases.

- Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals effectively, protecting cells from oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazole derivatives. Modifications to the triazole ring or substituents can significantly impact their potency and selectivity against various biological targets. For instance, changes in substituent groups on the triazole ring have been linked to enhanced anticancer activity and reduced toxicity towards normal cells .

Case Studies

Several studies highlight the biological potential of 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carbaldehyde:

- Anticancer Research : A study demonstrated that triazole derivatives could inhibit the migration of HCT116 cells significantly after treatment with specific derivatives for 48 hours. The expression levels of epithelial and mesenchymal markers were altered in treated cells, confirming the compound's role in modulating cancer cell behavior .

- Antimicrobial Testing : In vitro assays indicated that 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carbaldehyde exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

- Inflammation Studies : Research on inflammatory models suggests that this compound may inhibit key pro-inflammatory cytokines, providing insights into its potential use as an anti-inflammatory agent.

Comparative Analysis

The following table summarizes key findings related to the biological activities of 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carbaldehyde compared to other triazole derivatives:

| Compound | IC50 (µM) | Activity Type | Notes |

|---|---|---|---|

| 1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carbaldehyde | 0.43 | Anticancer | Potent against HCT116; induces apoptosis |

| 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid | 0.43 | Anticancer | Significant effects on multiple cancer lines |

| Carboxyamidotriazole (CAI) | Varies | Anticancer | Synergistic effects with other chemotherapeutics |

| Various Triazole Derivatives | Varies | Antimicrobial | Broad-spectrum activity against bacteria |

Q & A

Q. What are the established synthetic routes for 1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carbaldehyde?

The compound is synthesized via nucleophilic reactions or multicomponent protocols. A common approach involves reacting triazole precursors with hydroxyethylamine derivatives under basic conditions (e.g., K₂CO₃) to introduce the hydroxyethyl substituent . For analogous triazole carbaldehydes, one-pot Hantzsch reactions using ethanol as a solvent at 80–100°C and ammonium acetate as a catalyst have achieved yields >78% . Optimization often includes temperature control and solvent selection to enhance regioselectivity.

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard for structural determination. Programs like SHELXL refine crystallographic data to resolve bond lengths, angles, and anisotropic displacement parameters . For solution-phase analysis, ¹H NMR (e.g., δ ~10.13 ppm for the aldehyde proton) and ¹³C NMR (e.g., δ ~190 ppm for the carbonyl carbon) confirm functional groups . Mass spectrometry (MS) validates molecular weight (141.13 g/mol) and fragmentation patterns .

Q. What biological applications are reported for this compound?

Triazole carbaldehydes are key intermediates in designing cholinesterase inhibitors and CNS-active agents. For example, derivatives with fluorobenzyl or chlorobenzyl substituents exhibit potent acetylcholinesterase inhibition (IC₅₀ < 10 µM) in vitro . The hydroxyethyl group may enhance solubility for pharmacokinetic studies .

Q. Which analytical techniques are critical for purity assessment?

Thin-layer chromatography (TLC; Rf ~0.50–0.53 in DCM/EtOAc) monitors reaction progress . High-performance liquid chromatography (HPLC) quantifies purity, while FT-IR confirms functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) . Differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

Yield optimization involves tuning reaction parameters:

- Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may degrade sensitive aldehyde groups .

- Catalysts : Sodium acetate or K₂CO₃ improves nucleophilic substitution efficiency in triazole formation .

- Solvent : Ethanol balances polarity and boiling point for one-pot reactions, achieving yields up to 96% .

Q. How are crystallographic data contradictions resolved during refinement?

SHELXL’s new features (e.g., restraints for disordered moieties, TWIN/BASF commands for twinned crystals) address data inconsistencies . WinGX integrates tools like ORTEP for visualizing anisotropic displacement ellipsoids, aiding in distinguishing thermal motion from structural disorder . For high-resolution data, iterative refinement with R-factor convergence <5% ensures accuracy .

Q. What methodologies assess its mechanism in enzyme inhibition?

- In vitro assays : Ellman’s method quantifies acetylcholinesterase activity via thiocholine production (absorbance at 412 nm) .

- Docking studies : Software like AutoDock Vina predicts binding modes to cholinesterase active sites (e.g., π-π stacking with Trp86) .

- Structure-activity relationships (SAR) : Substituent variation (e.g., electron-withdrawing groups on benzyl rings) correlates with IC₅₀ values .

Q. How are derivatives designed for targeted biological activity?

- Bioisosteric replacement : Substituting hydroxyethyl with fluorobenzyl groups enhances blood-brain barrier penetration .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces diverse substituents at the triazole’s 1-position .

- Pharmacophore modeling : Aligns aldehyde and triazole motifs with enzyme active sites to prioritize synthetic targets .

Key Considerations for Researchers

- Data Reproducibility : Cross-validate NMR and MS results with databases (e.g., CAS Common Chemistry) to confirm compound identity .

- Software Tools : Use SHELXL for crystallography and WinGX/ORTEP for structural visualization .

- Ethical Reporting : Disclose refinement parameters (e.g., R-factors, twin laws) to ensure transparency in crystallographic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.